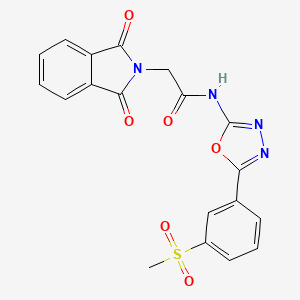
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14N4O6S and its molecular weight is 426.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
A study by Nath et al. (2021) discusses the synthesis and anticonvulsant evaluation of indoline derivatives, including compounds structurally similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide. They found significant anticonvulsant activity in these compounds, particularly against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, suggesting potential applications in epilepsy treatment and neurological research (Nath et al., 2021).
Anti-inflammatory Potential
Another research by Nikalje et al. (2015) focuses on the synthesis of similar compounds and their evaluation as anti-inflammatory agents. They demonstrated promising anti-inflammatory activity in both in vitro and in vivo models, indicating potential applications in developing new anti-inflammatory drugs (Nikalje et al., 2015).
Antibacterial Properties
Research by Khalid et al. (2016) involved the synthesis of N-substituted derivatives of a similar compound and evaluated their antibacterial activity. They found moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting the potential use of these compounds in antibacterial therapies and research (Khalid et al., 2016).
Antioxidant Effects
A study by Basha et al. (2013) synthesized acetamidomethylsulfonyl bis heterocycles, including structures akin to the chemical . These compounds exhibited notable antioxidant activity, hinting at their potential utility in oxidative stress-related conditions and antioxidant research (Basha et al., 2013).
Antimicrobial Evaluation
A study by Darwish et al. (2014) explored the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives containing a sulfonamide moiety, which is structurally related to the compound . They observed promising antimicrobial results, indicating potential applications in antimicrobial research and drug development (Darwish et al., 2014).
Antimalarial and COVID-19 Drug Potential
Fahim and Ismael (2021) conducted a study on sulfonamide derivatives, which showed significant in vitro antimalarial activity and were characterized for their ADMET properties. Theoretical calculations and molecular docking studies suggested their potential as COVID-19 drugs (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S/c1-30(27,28)12-6-4-5-11(9-12)16-21-22-19(29-16)20-15(24)10-23-17(25)13-7-2-3-8-14(13)18(23)26/h2-9H,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPMOGQZZHWWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2959299.png)
![(5Z)-5-{[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2959300.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)

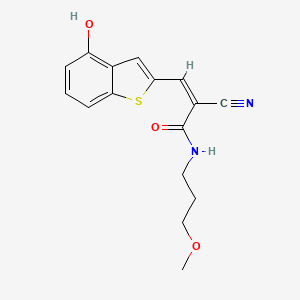
![N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2959307.png)
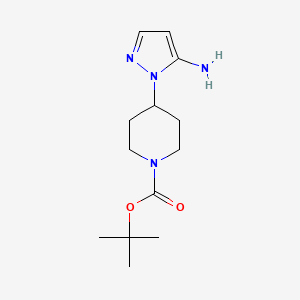
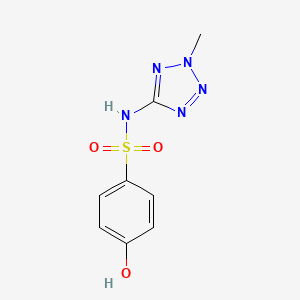
![2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)
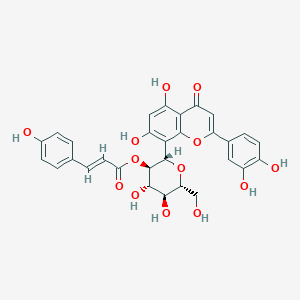
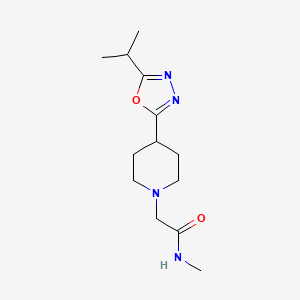
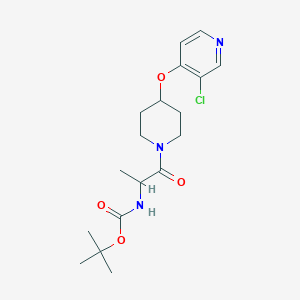
![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)

